2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide
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Overview
Description
2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes the following steps:
- Formation of the benzimidazole core.
- Introduction of the indole moiety.
- Sequential addition of the amino acid derivatives.
- Coupling reactions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and benzimidazole moieties can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzimidazole moieties are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole and benzimidazole derivatives, such as:
- 2,5-dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine
- 2,5-dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C44H54Cl2N8O5 |
---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C44H54Cl2N8O5/c1-5-27(4)41(44(59)50-30-16-18-35-36(23-30)52-38(51-35)21-28-24-48-34-13-10-9-12-31(28)34)54-39(55)14-8-6-7-11-19-47-43(58)37(20-26(2)3)53-40(56)25-49-42(57)32-22-29(45)15-17-33(32)46/h9-10,12-13,15-18,22-24,26-27,37,41,48H,5-8,11,14,19-21,25H2,1-4H3,(H,47,58)(H,49,57)(H,50,59)(H,51,52)(H,53,56)(H,54,55)/t27-,37+,41+/m1/s1 |
InChI Key |
LLBSNYUMQZVIBK-UKMLIFFGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)N=C(N2)CC3=CNC4=CC=CC=C43)NC(=O)CCCCCCNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)C5=C(C=CC(=C5)Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)N=C(N2)CC3=CNC4=CC=CC=C43)NC(=O)CCCCCCNC(=O)C(CC(C)C)NC(=O)CNC(=O)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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